molecular formula C16H15ClN2O3 B13923583 5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid

5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid

Cat. No.: B13923583
M. Wt: 318.75 g/mol
InChI Key: RKBNKCCKUVKIFX-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro substituent at the 5-position, a phenoxy group attached to a pyrrolidine ring at the 3-position, and a carboxylic acid group at the 2-position of the pyridine ring. It is a derivative of nicotinic acid, which is known for its various biological activities.

Preparation Methods

The synthesis of 5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps for the synthesis include:

    Preparation of the Boronic Acid Intermediate: The boronic acid intermediate can be synthesized using various boron reagents.

    Suzuki–Miyaura Coupling Reaction: The boronic acid intermediate is then coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.

    Final Functionalization:

Chemical Reactions Analysis

5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form new carbon–carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also employed in various coupling reactions to form new carbon–carbon bonds.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid can be compared with other similar compounds, such as:

    Nicotinic Acid: A derivative of pyridinecarboxylic acid with a carboxylic acid group at the 3-position.

    Isonicotinic Acid: A derivative of pyridinecarboxylic acid with a carboxylic acid group at the 4-position.

    Picolinic Acid: A derivative of pyridinecarboxylic acid with a carboxylic acid group at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxy group and pyrrolidine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

5-chloro-2-(3-phenoxypyrrolidin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C16H15ClN2O3/c17-11-8-14(16(20)21)15(18-9-11)19-7-6-13(10-19)22-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10H2,(H,20,21)

InChI Key

RKBNKCCKUVKIFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC2=CC=CC=C2)C3=C(C=C(C=N3)Cl)C(=O)O

Origin of Product

United States

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